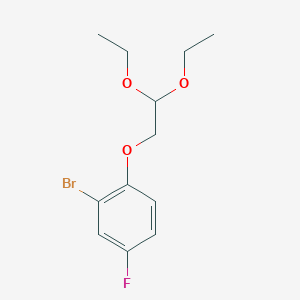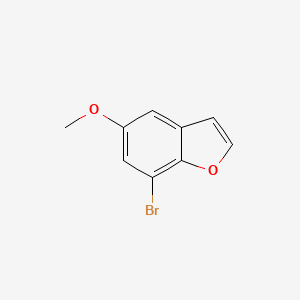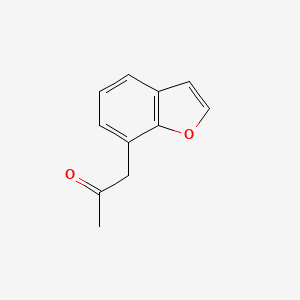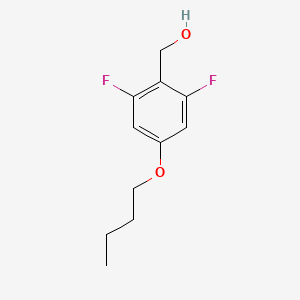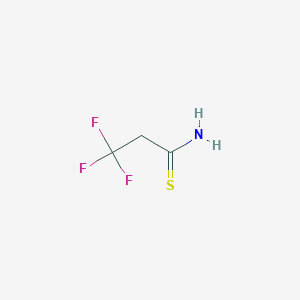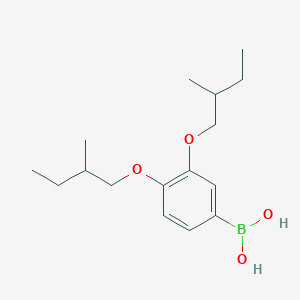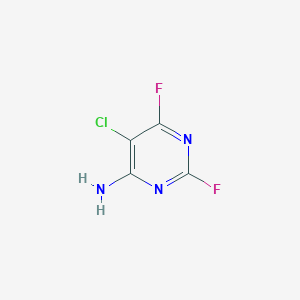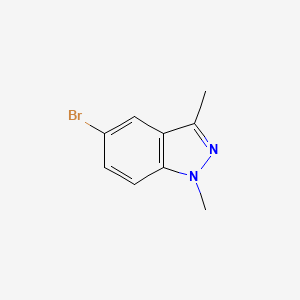
5-bromo-1,3-diméthyl-1H-indazole
Vue d'ensemble
Description
5-Bromo-1,3-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position and methyl groups at the 1 and 3 positions makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
5-Bromo-1,3-dimethyl-1H-indazole is a derivative of indazole, a heterocyclic compound that plays a significant role in cell biology . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targets in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cell function . For instance, they can inhibit the activity of certain kinases, disrupting the normal cell cycle and leading to cell death . This makes them potential candidates for the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-1,3-dimethyl-1H-indazole are likely related to its interaction with its targets. By inhibiting the activity of certain kinases, it can disrupt the normal cell cycle, affecting the biochemical pathways involved in cell proliferation . The downstream effects of this disruption can include cell death, which is a desirable outcome in the treatment of diseases characterized by abnormal cell proliferation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of 5-Bromo-1,3-dimethyl-1H-indazole is likely related to its ability to disrupt the normal cell cycle by inhibiting the activity of certain kinases . This can lead to cell death, which is a desirable outcome in the treatment of diseases characterized by abnormal cell proliferation . .
Action Environment
The action of 5-Bromo-1,3-dimethyl-1H-indazole, like that of many other compounds, can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and the presence of certain enzymes . These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3-dimethyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, using oxygen as the terminal oxidant . Another method involves the use of Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling .
Industrial Production Methods
Industrial production of 5-bromo-1,3-dimethyl-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or rhodium, is common in these processes due to their efficiency in facilitating the formation of the indazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The formation of the indazole ring itself is a result of cyclization reactions involving appropriate precursors.
Common Reagents and Conditions
Cu(OAc)2: Used as a catalyst in the formation of the N-N bond.
Rh(III): Promotes double C-H activation and C-H/C-H cross-coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-bromo-1,3-dimethyl-1H-indazole with different functional groups at the 5-position .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-methyl-1H-indazole
- Ethyl 5-bromo-1H-indazole-3-carboxylate
- 4,5-Dibromo-1H-indazole
- 1-(5-Bromo-1H-indazol-3-yl)ethanone
- 5-Bromo-3-iodo-1H-indazole
Uniqueness
5-Bromo-1,3-dimethyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-bromo-1,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYUTSXDZFFESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626863 | |
| Record name | 5-Bromo-1,3-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-30-3 | |
| Record name | 5-Bromo-1,3-dimethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


